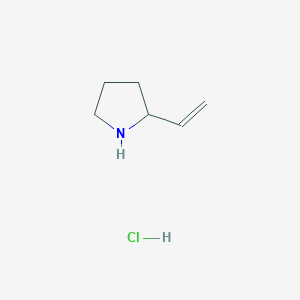

2-Vinylpyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h2,6-7H,1,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHXRTTZPSRGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125348-98-3 | |

| Record name | 2-ethenylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of the 2 Vinylpyrrolidine Core

Reactivity of the Vinyl Group in Pyrrolidine (B122466) Structures

The exocyclic double bond in 2-vinylpyrrolidine is electron-rich, making it susceptible to a variety of addition reactions. This reactivity is central to many of the functionalization strategies for this molecule.

Electrophilic Additions to the Exocyclic Alkene Moiety

The vinyl group of 2-vinylpyrrolidine readily undergoes electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

A classic example of this is the addition of hydrogen halides (HX). The reaction with hydrogen bromide (HBr), for instance, proceeds via the formation of a more stable secondary carbocation at the carbon adjacent to the pyrrolidine ring. The subsequent attack by the bromide ion results in the formation of a 2-(1-bromoethyl)pyrrolidine derivative. The general mechanism involves the polarization of the H-Br bond, where the hydrogen acts as the electrophile.

Similarly, the addition of halogens, such as bromine (Br₂), occurs through a mechanism involving a cyclic bromonium ion intermediate. chemguide.net This intermediate is then opened by the attack of a bromide ion, leading to a vicinal dibromide. docbrown.infolibretexts.org The reaction of alkenes with bromine in an aqueous solution can lead to the formation of a halohydrin, where a hydroxyl group and a bromine atom are added across the double bond. docbrown.info

| Electrophilic Addition Reaction | Reagents | Product | Mechanism Highlights |

| Hydrohalogenation | HBr | 2-(1-bromoethyl)pyrrolidine | Formation of a stable secondary carbocation. |

| Halogenation | Br₂ | 2-(1,2-dibromoethyl)pyrrolidine | Formation of a cyclic bromonium ion intermediate. chemguide.net |

| Halohydrin Formation | Br₂/H₂O | 2-(1-bromo-2-hydroxyethyl)pyrrolidine | Attack of water on the bromonium ion intermediate. docbrown.info |

Radical Reactions Involving the Vinyl Substituent

The vinyl group of 2-vinylpyrrolidine is also amenable to radical reactions. While radical polymerization is a common reaction for N-vinylpyrrolidone (NVP) to form polyvinylpyrrolidone (B124986) (PVP), other non-polymerization radical additions can also be achieved. nih.govrsc.org

One notable example is the radical addition of thiols (hydrothiolation). In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), a thiol can add across the double bond. This reaction proceeds via a free-radical chain mechanism, typically with anti-Markovnikov regioselectivity, where the thiol's sulfur atom attaches to the terminal carbon of the vinyl group. nih.gov This method is effective for introducing sulfur-containing functional groups. nih.gov

The use of mercapto acids in the radical polymerization of NVP has been shown to regulate the molecular weight of the resulting polymer and introduce terminal carboxyl groups. nih.gov It was discovered that thiolate anions from mercapto acids can form a redox-initiating system with AIBN. nih.gov

| Radical Initiator | Reactant | Product Feature | Key Finding |

| AIBN | Sulfanylethanoic acid | Terminal carboxyl group | Forms a high-temperature redox initiating system with the thiol. nih.gov |

| AIBN | 3-sulfanylpropanoic acid | Terminal carboxyl group | Accelerates the radical polymerization of NVP. nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions offer a powerful method for constructing cyclic structures. The vinyl group of 2-vinylpyrrolidine can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition, with a conjugated diene. The reactivity in these reactions is influenced by the electronic nature of both the diene and the dienophile.

While specific examples with 2-vinylpyrrolidine are not extensively documented in readily available literature, the analogous N-vinylpyrrolidone participates in such reactions. For instance, the reaction of NVP with a diene like furan (B31954) can lead to the formation of a bicyclic adduct. researchgate.netrsc.org The reaction of furan derivatives with maleimides is a well-studied example of a Diels-Alder reaction used in the synthesis of macromolecular materials. researchgate.net These reactions are often thermally reversible. rsc.org

Other types of cycloadditions, such as [2+2] and [2+2+2] cycloadditions, are also known for vinyl systems and can potentially be applied to 2-vinylpyrrolidine to generate four- and six-membered rings, respectively. rsc.org

Transformations Involving the Pyrrolidine Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of 2-vinylpyrrolidine is a nucleophilic center, allowing for a variety of functionalization reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine ring can be readily alkylated or acylated.

N-Alkylation involves the reaction of the pyrrolidine nitrogen with an alkylating agent, such as an alkyl halide. This reaction proceeds via an SN2 mechanism and can lead to the formation of N-alkyl-2-vinylpyrrolidinium salts. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts. semanticscholar.orgresearchgate.net The synthesis of quaternary ammonium salts with varying alkyl chain lengths has been a subject of interest due to their potential biological activities. nih.gov

N-Acylation is the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is a nucleophilic acyl substitution and results in the formation of an N-acyl-2-vinylpyrrolidine derivative (an amide). This functionalization can be used to introduce a wide range of carbonyl-containing moieties to the pyrrolidine ring.

| Transformation | Reagent Type | Product Type | Significance |

| N-Alkylation | Alkyl halide | N-Alkyl-2-vinylpyrrolidinium salt | Introduction of alkyl groups to the nitrogen atom. |

| N-Acylation | Acyl chloride | N-Acyl-2-vinylpyrrolidine | Introduction of acyl groups, forming an amide linkage. |

Amine-Based Derivatizations

Beyond simple alkylation and acylation, the pyrrolidine nitrogen can participate in other derivatization reactions. For instance, it can be functionalized to introduce specific ligands or reactive handles for further chemical modifications. This is a common strategy in the development of functional polymers and other advanced materials.

Formation and Reactivity of N-Protected Pyrrolidine Derivatives

The nitrogen atom of the pyrrolidine ring is a key site for functionalization, and its protection is a common strategy to control reactivity in subsequent synthetic steps. Protecting groups such as carbamates, including tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are frequently employed. These N-protected derivatives serve as crucial intermediates in various transformations.

One notable method for the synthesis of N-protected 2-vinylpyrrolidines is the copper-catalyzed intermolecular carboamination of 1,3-dienes. nih.gov In this reaction, potassium N-carbamoyl-β-aminoethyltrifluoroborates react with dienes to yield the corresponding 2-vinylpyrrolidines. nih.gov For instance, the reaction with N-Cbz-β-aminoethyltrifluoroborate provides N-Cbz protected 2-vinylpyrrolidines. nih.gov Mechanistic studies involving radical clock experiments suggest that these reactions proceed through carbon radical intermediates rather than carbocationic pathways. nih.gov

The reactivity of these N-protected derivatives is diverse. The protected nitrogen influences the stereochemical outcome of reactions at other positions on the ring and can direct metallation for subsequent functionalization. The choice of protecting group is critical, as it can be selectively removed under specific conditions, allowing for further manipulation of the nitrogen atom.

Stereoselective Derivatizations of Pyrrolidine Scaffolds

The development of stereoselective methods for the synthesis and functionalization of pyrrolidine derivatives is of significant interest due to the prevalence of this motif in bioactive molecules and catalysts. nih.gov The 2-vinylpyrrolidine core provides multiple sites for stereocontrolled transformations.

α-Substitution Reactions of Pyrrolidine Rings

The positions alpha to the nitrogen atom (C2 and C5) are primary sites for substitution reactions. While direct asymmetric lithiation of N-Boc pyrrolidine followed by electrophilic quenching is a common method for α-functionalization, achieving high stereoselectivity often requires cryogenic temperatures and stoichiometric chiral ligands. whiterose.ac.uk

In the context of the 2-vinylpyrrolidine scaffold, the synthesis of trans-2,5-disubstituted pyrrolidines highlights α-substitution principles. For example, enantiopure homoallylic sulfonamides can undergo iodocyclization to afford trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov This methodology allows for the introduction of a substituent at the C5 position in a stereoselective manner relative to the existing C2-vinyl group (or its precursor). nih.gov The utility of such approaches has been demonstrated in the total asymmetric synthesis of alkaloids like (−)-pyrrolidine 197B. nih.gov

Another powerful strategy for achieving α-substitution is through catalytic C-H amination. An iron dipyrrinato complex has been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov For example, 1-azido-1-phenyl-hex-5-ene can be cyclized to Boc-2-phenyl-5-vinylpyrrolidine with diastereomeric ratios up to 11:1 for the syn isomer when using an iron phenoxide catalyst. nih.gov

| Substrate | Catalyst System | Product | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|---|---|

| 1-azido-1-phenyl-hex-5-ene | (AdL)FeCl(OEt2) / Boc2O | Boc-2-phenyl-5-vinylpyrrolidine | 3.9:1 | N/A |

| 1-azido-1-phenyl-hex-5-ene | Iron Phenoxide Complex / Boc2O | Boc-2-phenyl-5-vinylpyrrolidine | 11:1 | High |

Regioselective Functionalization at the Pyrrolidine Ring System

Regioselectivity—the control over which position on a molecule reacts—is a cornerstone of modern synthetic chemistry. For the 2-vinylpyrrolidine ring system, functionalization can be directed to either the vinyl group or various positions on the pyrrolidine ring itself.

Palladium-catalyzed aminoarylation reactions represent a method for the synthesis of 2,5-disubstituted pyrrolidines, demonstrating regioselective functionalization at the C5 position relative to the C2 substituent. researchgate.net Furthermore, the synthesis of 2,5-disubstituted pyrrolidines can be achieved from simple hydrocarbons through a de novo strategy involving two consecutive C(sp³)–H amination reactions. nih.gov A rhodium(II)-catalyzed asymmetric nitrene C–H insertion allows for regioselective amination at the most electron-rich benzylic position of 1,4-diarylbutane substrates, leading to the formation of the pyrrolidine ring with high diastereoselectivity. nih.gov

The vinyl group itself offers a handle for regioselective transformations. For example, it can undergo reactions such as hydroboration-oxidation, epoxidation, or dihydroxylation, allowing for the introduction of new functional groups at the terminus of the vinyl substituent, away from the pyrrolidine core. The specific reaction conditions and reagents employed will determine the regiochemical outcome of additions across the double bond.

| Reaction Type | Starting Materials | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Carboamination | 1,3-Dienes, N-Cbz-β-aminoethyltrifluoroborate | Copper Catalyst | N-Cbz-2-vinylpyrrolidines | nih.gov |

| Iodocyclization | Homoallylic Sulfonamides | Iodine | trans-2,5-Disubstituted 3-iodopyrrolidines | nih.gov |

| C-H Amination | Aliphatic Azides | Iron Dipyrrin (B1230570) Complex | syn-2,5-Disubstituted Pyrrolidines | nih.gov |

Applications of 2 Vinylpyrrolidine Hydrochloride in Advanced Organic Synthesis

Role as a Chiral Building Block in Enantioselective Syntheses

The inherent chirality of 2-vinylpyrrolidine hydrochloride, derived from the stereocenter at the C2 position of the pyrrolidine (B122466) ring, makes it an attractive starting material for enantioselective synthesis. The vinyl group provides a handle for a variety of chemical transformations, allowing for the introduction of new stereocenters with high levels of control.

One of the key applications of chiral 2-vinylpyrrolidine derivatives is in asymmetric addition reactions to imines. The chiral pyrrolidine scaffold can act as a chiral auxiliary, directing the approach of a nucleophile to one face of the imine, thereby leading to the formation of a single enantiomer of the product. For instance, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines has been developed to produce enantioselective pyrrolidines nih.gov. While this specific example does not explicitly use this compound, the principle demonstrates the potential of chiral pyrrolidine structures in guiding stereoselective transformations.

Furthermore, chiral pyrrolidine derivatives can be utilized as ligands in asymmetric catalysis. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. For example, chiral pyrrolidinopyridine ligands have been used in silver-catalyzed asymmetric cycloaddition reactions nih.gov.

The enantioselective synthesis of substituted pyrrolidines is another area where this compound can be a valuable precursor. The vinyl group can be subjected to various transformations, such as hydroboration-oxidation, epoxidation, or dihydroxylation, to introduce new functionalities with controlled stereochemistry.

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Asymmetric [3+2] Cycloaddition | Palladium complexes with chiral ligands | Enantioenriched pyrrolidines | High ee reported in analogous systems |

| Asymmetric Cycloaddition | Silver/chiral pyrrolidinopyridine | Bispirocyclopentenes | Up to 99.5:0.5 er |

| Asymmetric Michael Addition | Chiral amine catalysts | Optically active 5-keto aldehydes | Good enantioselectivities reported |

Utilization as a Precursor in the Total Synthesis of Complex Natural Products

The structural motif of 2-vinylpyrrolidine is embedded within numerous complex natural products, particularly alkaloids. Consequently, its hydrochloride salt serves as a crucial starting material or key intermediate in the total synthesis of these biologically active molecules.

Pumiliotoxins are a class of alkaloids isolated from the skin of poison frogs of the family Dendrobatidae. The synthesis of pumiliotoxin analogues often involves the construction of an indolizidine or quinolizidine (B1214090) ring system, for which 2-vinylpyrrolidine derivatives are ideal precursors.

For example, the total synthesis of (+)-Pumiliotoxin 251D has been achieved starting from N-Boc-protected L-proline methyl ester, a close structural relative of 2-vinylpyrrolidine nih.gov. The synthesis involves the conversion of the proline derivative into a vinyl-substituted intermediate, which then undergoes a series of reactions, including cyclization, to form the characteristic indolizidine core of the pumiliotoxin molecule nih.gov. A key step often involves the formation of a vinyl iodide intermediate, which is then subjected to cyclization nih.gov.

A general synthetic strategy towards pumiliotoxins involves the use of a proline-derived methyl ketone to create an epoxy-alkyne precursor, which then undergoes a nickel-catalyzed reductive cyclization to form the final product nih.gov. This highlights the importance of the pyrrolidine core in directing the stereochemical outcome of the synthesis.

| Pumiliotoxin Analogue | Key Precursor Derived from Pyrrolidine | Key Reaction Step | Reference |

| (+)-Pumiliotoxin 251D | N-Boc-L-proline methyl ester | Cyclization of a vinyl iodide intermediate | nih.gov |

| Pumiliotoxin 209F | Proline-derived methyl ketone | Nickel-catalyzed epoxide-alkyne reductive cyclization | nih.gov |

| Pumiliotoxin C | Indanone intermediate | Intramolecular thermolysis of a vinyl-substituted precursor | clockss.org |

The vinyl group of this compound provides a versatile platform for constructing more complex polycyclic alkaloid skeletons. Intramolecular cyclization reactions are a common strategy employed in this regard. For instance, radical-mediated hydroalkylation of Boc-protected 2-vinylpyrrolidines has been shown to be an effective method for preparing optically pure indolizidin-5-ones, which are key intermediates for a variety of indolizidine alkaloids sciengine.com.

Furthermore, the vinyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form fused ring systems. The reaction of N-protected vinylpyrroles with electron-deficient dienophiles can lead to the formation of tetrahydroindole derivatives, which are precursors to various polycyclic alkaloids researchgate.net.

Development of Diverse Nitrogen-Containing Heterocyclic Architectures

Beyond its application in the synthesis of specific natural products, this compound is a valuable tool for the development of a wide range of nitrogen-containing heterocyclic architectures.

The vinyl group of this compound can be readily functionalized to introduce a variety of substituents onto the pyrrolidine ring. This allows for the synthesis of a diverse library of substituted pyrrolidines, which are important scaffolds in medicinal chemistry. For example, the synthesis of 2-aryl polyhydroxylated pyrrolidines has been achieved from chiral cyclic nitrones, which can be conceptually derived from 2-vinylpyrrolidine precursors nih.gov.

The reactivity of the vinyl group in this compound can be exploited to construct bridged and fused heterocyclic systems. Intramolecular cyclization reactions, as mentioned earlier, can lead to the formation of bridged systems like indolizidines.

Stereochemical Control in 2 Vinylpyrrolidine Chemistry

Enantioselective Synthesis of Chiral 2-Vinylpyrrolidines

The creation of chiral 2-vinylpyrrolidines with high enantiomeric purity is a significant goal in organic synthesis. Several strategies have been developed to achieve this, primarily centered around the use of chiral catalysts, auxiliaries, and diastereoselective approaches.

Chiral catalysts play a pivotal role in the enantioselective synthesis of 2-vinylpyrrolidines by creating a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium complexes with chiral phosphine (B1218219) ligands are widely used for asymmetric allylic alkylations and aminations. acs.org For instance, the intramolecular cyclization of amino allylic carbonates catalyzed by a Pd(0) complex can yield 2-vinylpyrrolidines. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand employed. researchgate.netresearchgate.net

Gold-Catalyzed Hydroamination: Gold catalysts have proven effective in the hydroamination of allenes to produce 2-vinylpyrrolidines. researchgate.net The use of chiral gold complexes can induce enantioselectivity in the cyclization process, providing a direct route to chiral pyrrolidine (B122466) derivatives. researchgate.net

Iron-Catalyzed C-H Amination: Iron dipyrrinato complexes have been utilized to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines, including those with a vinyl group. nih.gov By modifying the catalyst structure, it is possible to enhance the diastereoselectivity of the cyclization. nih.gov

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and their derivatives can act as powerful organocatalysts in various asymmetric transformations. beilstein-journals.orgnih.gov These catalysts can protonate a substrate, creating a chiral ion pair that directs the stereochemical outcome of subsequent reactions, such as the Povarov reaction to form tetrahydroquinolines, which can be conceptually related to vinylpyrrolidine synthesis. nih.gov

A summary of chiral catalysts and their applications in synthesizing chiral pyrrolidine derivatives is presented in the table below.

| Catalyst Type | Reaction | Key Features |

| Palladium-Phosphine Complexes | Intramolecular Allylic Amination | Employs chiral phosphine ligands to induce asymmetry. acs.orgresearchgate.net |

| Gold Complexes | Hydroamination of Allenes | Efficient for cyclization under mild conditions. researchgate.net |

| Iron Dipyrrinato Complexes | C-H Amination of Aliphatic Azides | Allows for diastereoselective synthesis of substituted pyrrolidines. nih.gov |

| Chiral Phosphoric Acids | Asymmetric Counteranion-Directed Catalysis | Creates a chiral environment through ion pairing. beilstein-journals.orgnih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral 2-vinylpyrrolidines.

An efficient method for the diastereoselective synthesis of 2-vinylpyrrolidines involves the intramolecular Pd(0)-catalyzed cyclization of amino carbonates that contain a chiral protecting group. researchgate.netresearchgate.net The stereochemistry of the final product is directed by the chiral auxiliary. For example, using a chiral protecting group derived from (R)- or (S)-1-phenylethanamine on the nitrogen atom of an amino allylic carbonate can lead to the formation of the corresponding (2R)- or (2S)-2-vinylpyrrolidine with good diastereoselectivity. researchgate.net The size of the substituent on the chiral auxiliary can also influence the diastereomeric ratio of the product. researchgate.net

Polymer-supported chiral auxiliaries have also been explored to simplify product purification. scispace.com These auxiliaries can be recovered and reused, making the process more economical. scispace.com

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. In the context of 2-vinylpyrrolidines, this often involves the cyclization of a chiral precursor.

One notable approach is the palladium-catalyzed intramolecular allylic amination of amino carbonates bearing a chiral protecting group. researchgate.net The inherent chirality of the protecting group influences the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer. The diastereomeric ratio (d.r.) of the resulting 2-vinylpyrrolidine can be influenced by the nature of the chiral auxiliary and the reaction conditions. researchgate.net

Iron dipyrrin (B1230570) complexes have also been shown to catalyze the diastereoselective C-H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines. nih.gov Experimental and theoretical studies have provided a model for understanding the factors that control diastereoinduction, allowing for the systematic optimization of the catalyst to achieve higher selectivity for the desired diastereomer. nih.gov

Chiral Purity and Enantiomeric Excess Determination Methodologies

Determining the chiral purity, or enantiomeric excess (ee), of a sample of 2-vinylpyrrolidine is crucial to assess the success of an asymmetric synthesis. wikipedia.org Enantiomeric excess is a measure of the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org Several analytical techniques are employed for this purpose. numberanalytics.com

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common methods for determining enantiomeric excess. They utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. numberanalytics.com

Chromatography on an achiral stationary phase after derivatization: The enantiomeric mixture can be reacted with a chiral, enantiomerically pure auxiliary to form diastereomers. These diastereomers can then be separated and quantified using standard achiral chromatography. thieme-connect.de

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be added to the NMR sample. These agents form transient diastereomeric complexes with the enantiomers, causing their NMR signals to be chemically shifted to different extents, allowing for quantification. numberanalytics.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum can be used to determine the enantiomeric excess. numberanalytics.comnih.gov

Other Methods:

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While historically significant, it is less accurate than chromatographic or spectroscopic methods for determining high enantiomeric excesses. numberanalytics.comthieme-connect.de

Enzymatic Assays: Enzymes can exhibit high stereoselectivity, reacting with only one enantiomer in a racemic mixture. The extent of the reaction can be used to determine the enantiomeric composition. numberanalytics.com

Differential Microcalorimetry: This method analyzes the phase diagram of the enantiomers by measuring properties like the heat of fusion or melting points. thieme-connect.de

The table below summarizes common methods for determining enantiomeric excess.

| Method | Principle | Advantages | Limitations |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. numberanalytics.com | High accuracy and resolution. | Requires specialized chiral columns. |

| NMR with Chiral Additives | Formation of diastereomeric complexes leading to signal separation. numberanalytics.com | Rapid analysis. | Can be less sensitive for minor enantiomers. |

| Circular Dichroism | Differential absorption of circularly polarized light. numberanalytics.com | Sensitive to stereochemistry. | Requires a chromophore near the stereocenter. |

| Polarimetry | Measurement of optical rotation. numberanalytics.com | Simple instrumentation. | Less accurate for high ee values; requires pure standards. thieme-connect.de |

Influence of Stereochemistry on Subsequent Reaction Pathways

The stereochemistry of a 2-vinylpyrrolidine molecule significantly dictates the outcome of its subsequent chemical transformations. The spatial arrangement of the vinyl group and any other substituents on the pyrrolidine ring can control the approach of reagents, leading to stereospecific or stereoselective reactions. alrasheedcol.edu.iq

For instance, the relative stereochemistry of starting 2-vinylpyrrolidines has been shown to strongly influence the products and yields of subsequent reactions. mdpi.com In palladium-catalyzed cycloaddition reactions with aryl isocyanates, the stereochemistry of the 2-vinylpyrrolidine directs the formation of specific stereoisomers of the resulting seven-membered ring diazepin-2-one derivatives. acs.org

Furthermore, in carbolithiation reactions of 2-alkenyl-substituted pyrrolidines, the stereochemistry of the starting material influences the stereochemical outcome of the cyclized product. scispace.com The pre-existing stereocenters in the pyrrolidine ring can lead to a high degree of stereocontrol in the formation of new stereocenters.

The principle of "double asymmetric induction" can also be observed, where the chirality of both the 2-vinylpyrrolidine substrate and a chiral reagent or catalyst work in concert to influence the stereochemical outcome of a reaction, often leading to very high levels of diastereoselectivity. acs.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Spectroscopic Methods for Monitoring Reaction Progress

Spectroscopic methods are invaluable for real-time or near-real-time monitoring of chemical reactions. They allow for the tracking of reactant consumption and product formation by detecting changes in specific molecular features, such as the presence of chromophores or functional groups.

UV-Visible spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. ijnrd.org It is a highly effective technique for monitoring reactions involving compounds with chromophores—parts of a molecule that absorb light. spectroscopyonline.com The vinylpyrrolidone structure, with its conjugated system involving the vinyl group and the carbonyl of the lactam ring, acts as a chromophore.

The absorbance measured is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law. ijnrd.org This relationship allows for the quantitative monitoring of the disappearance of a reactant like 2-Vinylpyrrolidine hydrochloride or the appearance of a product during a reaction. spectroscopyonline.com For instance, the polymerization of N-vinylpyrrolidone (NVP) to Polyvinylpyrrolidone (B124986) (PVP) can be followed using in-line UV-Vis spectroscopy, as the electronic environment and thus the absorbance characteristics change as the vinyl group is consumed. mdpi.com Studies have shown that PVP has a distinct absorption maximum, for example at 213.5 nm, which can be monitored. researchgate.net

Table 4: UV-Vis Spectroscopic Properties Relevant to 2-Vinylpyrrolidone

| Compound/System | Chromophore | Typical λmax (nm) | Application Note | Reference |

|---|---|---|---|---|

| N-Vinyl-2-pyrrolidone (NVP) | Vinyl group conjugated with lactam carbonyl | ~235 | Used as detection wavelength in HPLC. | researchgate.netsielc.com |

| Polyvinylpyrrolidone (PVP) | Saturated lactam carbonyl | ~213.5 | Monitoring polymerization; disappearance of monomer signal and change in polymer signal. | researchgate.net |

| Reaction Monitoring | Reactant/Product Chromophore | Variable | Absorbance is proportional to concentration, allowing kinetic studies. | spectroscopyonline.com |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). savemyexams.com Since each type of bond and functional group has a characteristic vibrational frequency, the resulting IR spectrum serves as a molecular "fingerprint." copbela.org

For this compound, IR spectroscopy can identify key structural features. The consumption of the vinyl group during polymerization can be monitored by the disappearance of its characteristic C=C stretching and =C-H stretching and bending vibrations. libretexts.org Key absorptions for the pyrrolidone ring include the strong C=O (amide I) stretch and the C-N stretch. researchgate.net The presence of the hydrochloride salt would introduce absorptions related to the N-H⁺ group. The use of Fourier Transform Infrared (FTIR) spectroscopy, often in Attenuated Total Reflectance (ATR) mode, is common for analyzing such materials. researchgate.net

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| =C-H (Vinyl) | Stretch | 3100 - 3000 | libretexts.org |

| -C-H (Alkyl) | Stretch | 3000 - 2850 | libretexts.org |

| C=O (Lactam/Amide I) | Stretch | ~1650 | researchgate.net |

| C=C (Vinyl) | Stretch | 1680 - 1640 | libretexts.org |

| C-N | Stretch | 1386 (imide in NVP unit) | researchgate.net |

| N-H⁺ (Ammonium salt) | Stretch (broad) | ~3000 - 2400 | General IR Knowledge |

Computational and Theoretical Investigations of 2 Vinylpyrrolidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2-vinylpyrrolidine and its hydrochloride salt, these methods offer a window into the electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules. For 2-vinylpyrrolidine hydrochloride, DFT calculations can be employed to understand the impact of protonation on the pyrrolidine (B122466) nitrogen and the subsequent effects on the vinyl group's reactivity. The protonation of the nitrogen atom introduces a significant electron-withdrawing effect, which alters the electron density across the entire molecule. researchgate.net

DFT studies can predict various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to act as a nucleophile or electrophile, respectively. In the case of this compound, the LUMO is expected to be lowered in energy due to the positive charge, making the vinyl group more susceptible to nucleophilic attack.

Furthermore, DFT calculations are instrumental in studying the interaction of 2-vinylpyrrolidine with other chemical species. For instance, in the context of polymerization, DFT can model the interaction of the monomer with a catalyst or an initiator, providing insights into the binding energies and the initial steps of the reaction. arxiv.org The functionalization of surfaces with pyrrolidine derivatives has also been modeled using DFT to understand the interaction energies and geometries. polimi.it

Table 1: Calculated Electronic Properties of a Model Pyrrolidine System using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the molecule's ionization potential and ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the molecule's electron affinity and ability to accept electrons. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |

| Mulliken Charge on N | -0.45 e | Quantifies the partial charge on the nitrogen atom, influencing its basicity and hydrogen bonding capability. |

Note: The values in this table are illustrative and would be specific to the chosen DFT functional, basis set, and the exact molecular geometry of this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly powerful for detailed conformational analysis. The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope and twist forms. The substitution at the 2-position with a vinyl group introduces further conformational complexity.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface of 2-vinylpyrrolidine. This allows for the identification of the most stable conformers and the energy barriers between them. The orientation of the vinyl group relative to the pyrrolidine ring is a key conformational variable. Studies on N-vinyl-2-phenylpyrrole have utilized ab initio calculations of spin-spin coupling constants to determine the preferred conformation of the N-vinyl group relative to the pyrrole (B145914) ring, a technique that could be applied to 2-vinylpyrrolidine. osi.lv

For this compound, the presence of the proton on the nitrogen and the associated counter-ion would influence the conformational preferences through steric and electrostatic interactions. Ab initio calculations can model these effects, providing a detailed picture of the molecule's three-dimensional structure in its protonated state.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's flexibility and motion over time. nih.gov For this compound, MD simulations can be used to explore the full range of accessible conformations in different environments, such as in solution.

MD simulations model the molecule as a collection of atoms connected by springs, with the forces between atoms described by a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the visualization and analysis of various dynamic processes, including:

Ring Puckering: The pyrrolidine ring can dynamically switch between different envelope and twist conformations.

Vinyl Group Rotation: The vinyl group can rotate around the C-C single bond connecting it to the pyrrolidine ring.

Solvent Interactions: In a solution, MD simulations can reveal how solvent molecules interact with the this compound, particularly around the charged ammonium (B1175870) group and the polarizable vinyl group.

Studies on the conformational dynamics of functionalized pyrrolidines have utilized MD simulations to understand how different substituents affect the ring's flexibility. frontiersin.org These simulations can provide insights into how the conformational preferences of 2-vinylpyrrolidine might influence its reactivity and its ability to bind to other molecules.

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Theoretical studies, often using DFT, are invaluable for mapping the entire reaction pathway, including the reactants, products, and the high-energy transition states that connect them. mit.edu

For 2-vinylpyrrolidine, theoretical studies can elucidate the mechanisms of various reactions, such as:

Addition Reactions to the Vinyl Group: The vinyl group is a site of unsaturation and can undergo various addition reactions. Theoretical calculations can determine whether a reaction proceeds through a concerted or a stepwise mechanism, and can identify the structure and energy of the transition state. acs.org This is crucial for understanding the reaction's kinetics and for predicting how different substituents or catalysts might affect the reaction rate.

Polymerization: The polymerization of vinyl monomers can be investigated theoretically to understand the initiation, propagation, and termination steps. The reactivity of the radical or ionic species involved can be assessed, and the energy barriers for each step can be calculated.

Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions. Theoretical studies can predict the feasibility of such reactions and the stereochemical outcome. scielo.org.mx

The protonated nitrogen in this compound can act as a directing group or an internal catalyst, and theoretical studies can model these effects on the reaction mechanism. For instance, the positive charge can stabilize a nearby negative charge that develops in a transition state, thereby accelerating the reaction.

Predictive Modeling for Stereoselectivity in Synthetic Pathways

A major challenge in organic synthesis is controlling the stereochemistry of a reaction. Given that 2-vinylpyrrolidine is a chiral molecule, reactions involving this compound can lead to the formation of multiple stereoisomers. Computational modeling has emerged as a powerful tool for predicting and understanding stereoselectivity. rsc.org

For reactions involving 2-vinylpyrrolidine, predictive models can be developed to determine which stereoisomer is likely to be the major product. This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the faster-forming product. nih.gov

These models can take into account various factors that influence stereoselectivity, including:

Steric Effects: The bulky substituents on the pyrrolidine ring or the attacking reagent can favor one approach trajectory over another.

Electronic Effects: The electronic properties of the reactants and catalysts can influence the stability of the transition states.

Catalyst-Substrate Interactions: In catalyzed reactions, the chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other. bohrium.com

Computational studies on the stereoselective synthesis of substituted pyrrolidines have demonstrated the utility of these approaches in rationalizing and predicting the outcomes of complex reactions. emich.edu By applying these methods to reactions of 2-vinylpyrrolidine, it is possible to design synthetic pathways that lead to the desired stereoisomer with high selectivity.

Q & A

Q. How does the evolving nomenclature (e.g., "1-vinyl-2-pyrrolidone" vs. "this compound") impact literature searches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.